4-(1H-tetrazol-1-yl)benzonitrile
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Overview
Description
4-(1H-tetrazol-1-yl)benzonitrile is a compound that features a tetrazole ring attached to a benzonitrile moiety. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms. The presence of the tetrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)benzonitrile typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst. One common method is the cycloaddition reaction between benzonitrile and sodium azide, catalyzed by zinc salts in an aqueous environment . This reaction proceeds under mild conditions and yields the desired tetrazole derivative.
Another approach involves the use of microwave-assisted reactions, where benzonitrile is reacted with sodium azide and triethylammonium chloride in a microwave reactor. This method offers the advantages of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazolium salts.
Reduction: Reduction of the nitrile group can yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Tetrazolium salts.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-(1H-tetrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)benzonitrile involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can inhibit enzymes or receptors, leading to various biological effects . The compound’s ability to form stable complexes with metals also contributes to its activity in biological systems .
Comparison with Similar Compounds
4-(1H-tetrazol-1-yl)benzonitrile can be compared with other nitrogen-rich heterocycles such as:
1H-1,2,4-triazole: Similar in structure but with different electronic properties and reactivity.
1H-imidazole: Contains a five-membered ring with two nitrogen atoms, offering different biological activities.
s-triazine: A six-membered ring with three nitrogen atoms, used in high-energy materials and agrochemicals.
The uniqueness of this compound lies in its tetrazole ring, which provides a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications .
Properties
IUPAC Name |
4-(tetrazol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSFLLXFJMTKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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